molecular formula C19H22FN3O B2924915 N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide CAS No. 1436177-50-2

N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide

Cat. No.: B2924915
CAS No.: 1436177-50-2
M. Wt: 327.403
InChI Key: YCUIMVLIRQESNB-UHFFFAOYSA-N
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Description

“N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a benzyl group, a methyl group, a fluoropyridine group, and a carboxamide group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and others .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Compounds with complex structures, such as "N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide," often find applications in medicinal chemistry for the development of new pharmaceuticals. For example, benzene-1,3,5-tricarboxamides (BTAs) and similar moieties have been extensively studied for their self-assembly and multivalent interactions, leading to potential applications in drug delivery systems and nanotechnology S. Cantekin, T. D. de Greef, A. Palmans, 2012. The structural flexibility and ability to interact with biological targets make such compounds valuable for designing drugs with specific actions, such as inhibitors for various enzymes or receptors.

Environmental Science

In the realm of environmental science, the degradation and fate of complex organic molecules, including fluorinated compounds and carboxamides, are critical areas of study. For instance, research on microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of structurally complex and persistent organic pollutants. Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact and for developing strategies to mitigate pollution Jinxia Liu, Sandra Mejia Avendaño, 2013.

Materials Science

In materials science, compounds with unique structural features, including carboxamide groups, are explored for their potential in creating new materials with desirable properties. For example, benzoxaborole compounds have been investigated for their applications in creating anti-bacterial, anti-fungal, and anti-inflammatory agents, showcasing the diverse utility of complex organic molecules in developing new materials and coatings with specific functions A. Nocentini, C. Supuran, J. Winum, 2018.

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. It’s important to handle all new compounds with care and use appropriate safety measures .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. This could lead to the discovery of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-(1-benzyl-3-methylpiperidin-4-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-12-23(13-15-5-3-2-4-6-15)10-8-17(14)22-19(24)16-7-9-21-18(20)11-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUIMVLIRQESNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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